molecular formula C18H18Cl2N2O2S B5151052 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5151052
M. Wt: 397.3 g/mol
InChI Key: OZGLCMCATVJTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor, which means it has the ability to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP). This property of DAPT has led to its investigation as a potential treatment for Alzheimer's disease. In addition, DAPT has also been studied for its potential use in cancer therapy, due to its ability to inhibit Notch signaling pathways.

Mechanism of Action

4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. In addition, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also inhibits Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. By inhibiting gamma-secretase activity and Notch signaling pathways, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to slow the progression of Alzheimer's disease and improve cancer outcomes.
Biochemical and Physiological Effects:
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of gamma-secretase activity, inhibition of Notch signaling pathways, and reduction of beta-amyloid peptide production. In addition, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its ability to inhibit gamma-secretase activity and Notch signaling pathways, its anti-inflammatory and antioxidant properties, and its potential therapeutic applications in Alzheimer's disease and cancer. However, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also has some limitations, including its high reactivity and the need for careful handling during synthesis and experimentation.

Future Directions

There are several future directions for research on 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, including further investigation of its mechanisms of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in other diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in humans. Finally, there is a need for the development of more selective gamma-secretase inhibitors, which may have fewer side effects than 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.

Synthesis Methods

4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with thiourea and 3,4-dichloroaniline in the presence of a base. Other methods include the reaction of 4-butoxybenzoyl isothiocyanate with 3,4-dichloroaniline in the presence of a base, or the reaction of 4-butoxybenzoyl chloride with ammonium thiocyanate and 3,4-dichloroaniline in the presence of a base. The synthesis of 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide requires careful handling, as it is a highly reactive compound.

Scientific Research Applications

4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) into beta-amyloid peptides. Beta-amyloid peptides are believed to play a key role in the development of Alzheimer's disease, as they can accumulate in the brain and form plaques, which can lead to neuronal damage and cognitive decline. By inhibiting gamma-secretase activity, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to reduce the production of beta-amyloid peptides and slow the progression of Alzheimer's disease.
In cancer therapy, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been studied for its ability to inhibit Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. Notch signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. By inhibiting Notch signaling pathways, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to slow or halt tumor growth and improve cancer outcomes.

properties

IUPAC Name

4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-2-3-10-24-14-7-4-12(5-8-14)17(23)22-18(25)21-13-6-9-15(19)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGLCMCATVJTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.